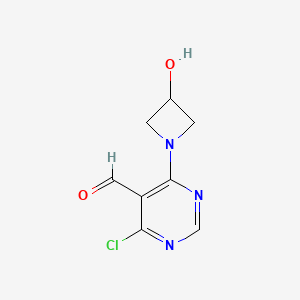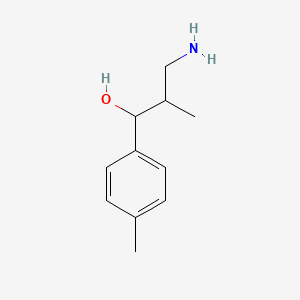
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO. It is a derivative of phenylpropanolamine and features both an amino group and a hydroxyl group attached to a propyl chain, which is further substituted with a methyl group and a 4-methylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and nitroethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-methylbenzaldehyde and nitroethane to form 2-nitro-1-(4-methylphenyl)propan-1-ol.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Hydroxylation: The final step involves the hydroxylation of the intermediate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-one.
Reduction: 3-Amino-2-methyl-1-(4-methylphenyl)propanamine.
Substitution: 3-Amino-2-methyl-1-(4-methylphenyl)propyl chloride.
科学研究应用
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceutical drugs.
Industry: It is used in the production of fine chemicals and specialty chemicals.
作用机制
The mechanism of action of 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
相似化合物的比较
Similar Compounds
3-Amino-2-methyl-1-phenylpropan-1-ol: Lacks the 4-methyl substitution on the phenyl ring.
3-Amino-1-(4-methylphenyl)propan-1-ol: Lacks the methyl group on the propyl chain.
2-Amino-1-(4-methylphenyl)propan-1-ol: The amino group is located at a different position on the propyl chain.
Uniqueness
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a propyl chain that is further substituted with a methyl group and a 4-methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
3-amino-2-methyl-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-5-10(6-4-8)11(13)9(2)7-12/h3-6,9,11,13H,7,12H2,1-2H3 |
InChI 键 |
LHADCTFQWBBZLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C(C)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


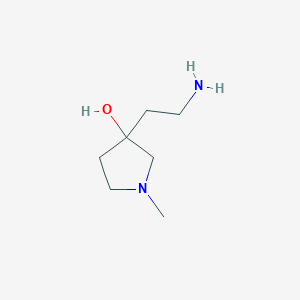

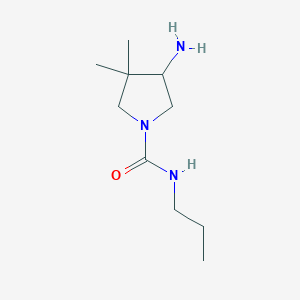
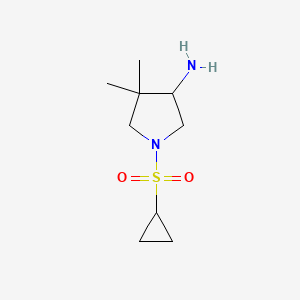

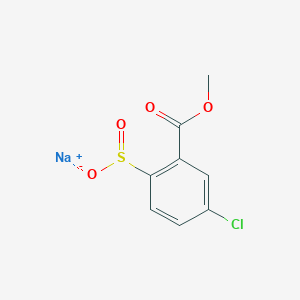
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)
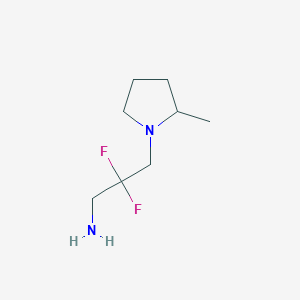

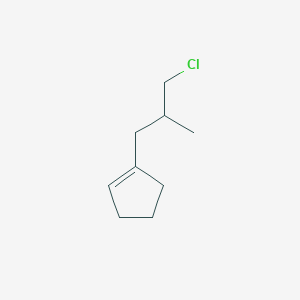
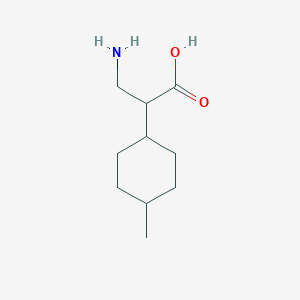
![1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13172100.png)
![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13172101.png)
